REACTION_CXSMILES
|
[Sn:1]([Cl:5])([Cl:4])([Cl:3])[Cl:2].O.O.O.O.O.[N+:11]([O-:14])([OH:13])=[O:12]>O>[N+:11]([O-:14])([OH:13])=[O:12].[Cl:2][Sn:1]([Cl:5])([Cl:4])[Cl:3] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
8.7876 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl.O.O.O.O.O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Sn:1]([Cl:5])([Cl:4])([Cl:3])[Cl:2].O.O.O.O.O.[N+:11]([O-:14])([OH:13])=[O:12]>O>[N+:11]([O-:14])([OH:13])=[O:12].[Cl:2][Sn:1]([Cl:5])([Cl:4])[Cl:3] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
8.7876 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl.O.O.O.O.O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Sn:1]([Cl:5])([Cl:4])([Cl:3])[Cl:2].O.O.O.O.O.[N+:11]([O-:14])([OH:13])=[O:12]>O>[N+:11]([O-:14])([OH:13])=[O:12].[Cl:2][Sn:1]([Cl:5])([Cl:4])[Cl:3] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
8.7876 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl.O.O.O.O.O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |